molecular formula C11H14ClNO4 B8356345 2-Amino-4-methoxy-5-(3-chloropropoxy)benzoic acid

2-Amino-4-methoxy-5-(3-chloropropoxy)benzoic acid

Cat. No.: B8356345
M. Wt: 259.68 g/mol
InChI Key: MXVLMALNCPGDEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-methoxy-5-(3-chloropropoxy)benzoic acid is a useful research compound. Its molecular formula is C11H14ClNO4 and its molecular weight is 259.68 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

2-amino-5-(3-chloropropoxy)-4-methoxybenzoic acid

InChI

InChI=1S/C11H14ClNO4/c1-16-9-6-8(13)7(11(14)15)5-10(9)17-4-2-3-12/h5-6H,2-4,13H2,1H3,(H,14,15)

InChI Key

MXVLMALNCPGDEW-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)O)OCCCCl

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL volume glass flask equipped with a stirrer, a thermometer, a reflux condenser and a gas inlet were placed 4.00 g (13.5 mmol) of 4-methoxy-5-(3-chloropropoxy)-2-nitrobenzoic acid (purity: 99%) obtained in Reference Example III-14, and 40 mL of methanol. The resulting mixture was heated to 40° C. under stirring. To the mixture was added 0.4 g of 5 wt. % palladium/carbon (containing 49% water) at the same temperature. The resulting mixture was heated to the same temperature for 4 hours, while hydrogen was introduced into the mixture under atmospheric pressure at a rate of 50 mL/min. After the reaction was complete, the reaction mixture was filtered and the filtrate was concentrated under reduced pressure, to precipitate a crystalline product. The crystalline product was dried under reduced pressure, to give 3.52 g (isolated yield: 98.1%, purity: 98% in terms of area percentage determined by high performance liquid chromatography) of 4-methoxy-5-(3-chloropropoxy)-anthranilic acid as a white crystalline product.
Quantity
4 g
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40 mL
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